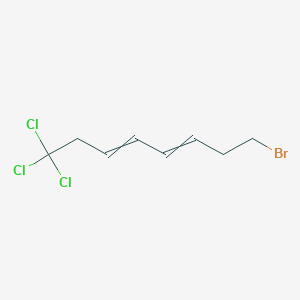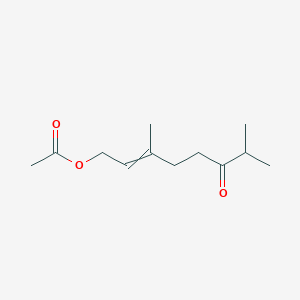
5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another approach is the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indole-1-carboxamide is synthesized by reacting 1-indanone derivatives with nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. Multicomponent reactions (MCRs) are often employed in industrial settings due to their efficiency and sustainability . These reactions allow for the simultaneous combination of multiple starting materials to produce the desired compound in a single step.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits antiviral, anti-inflammatory, and anticancer activities.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules, thereby maintaining intestinal homeostasis and impacting liver metabolism and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Diamino-1-methyluracil
- 2H-Benzimidazol-2-one
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-indole-1-carboxamide
Uniqueness
5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide stands out due to its unique combination of amino and carboxamide groups on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89732-00-3 |
|---|---|
Molekularformel |
C10H14N4O |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5,6-diamino-N-methyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C10H14N4O/c1-13-10(15)14-3-2-6-4-7(11)8(12)5-9(6)14/h4-5H,2-3,11-12H2,1H3,(H,13,15) |
InChI-Schlüssel |
NURNTGWVOTVFMS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N1CCC2=CC(=C(C=C21)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







phosphanium perchlorate](/img/structure/B14384328.png)


![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)


![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)

